molecular formula C12H16O4 B563644 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol CAS No. 457634-20-7

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol

Cat. No.: B563644
CAS No.: 457634-20-7
M. Wt: 224.256
InChI Key: DMXZOCUVVOPORJ-UHFFFAOYSA-N
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Description

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenol ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol typically involves the reaction of 2-methylphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors to improve efficiency and yield. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The Boc group can be removed under acidic conditions to yield the free phenol.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Free phenol.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is used in various scientific research applications:

Mechanism of Action

The mechanism by which 4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol exerts its effects is primarily through the protection of the phenol group. The Boc group stabilizes the phenol, preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol is unique due to its specific application in protecting phenol groups, whereas other Boc-protected compounds may target different functional groups such as amines or carboxylic acids. This specificity makes it particularly valuable in synthetic routes where phenol protection is crucial .

Properties

IUPAC Name

tert-butyl (4-hydroxy-3-methylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8-7-9(5-6-10(8)13)15-11(14)16-12(2,3)4/h5-7,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXZOCUVVOPORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652498
Record name tert-Butyl 4-hydroxy-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457634-20-7
Record name tert-Butyl 4-hydroxy-3-methylphenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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